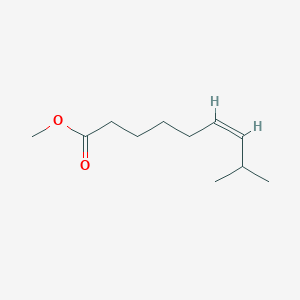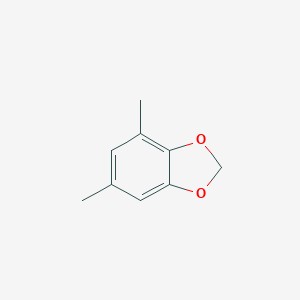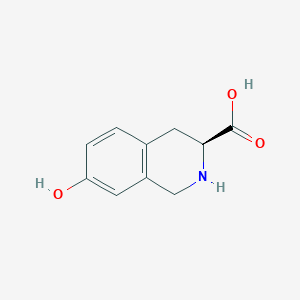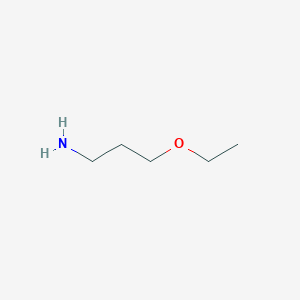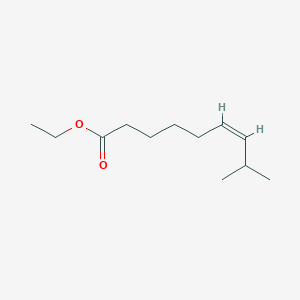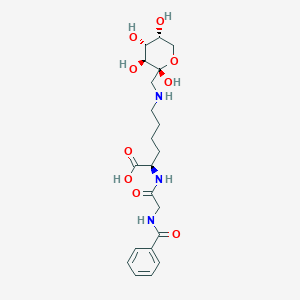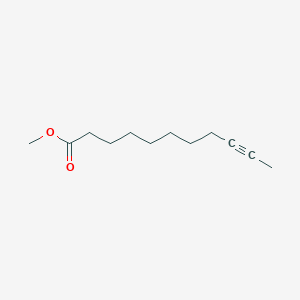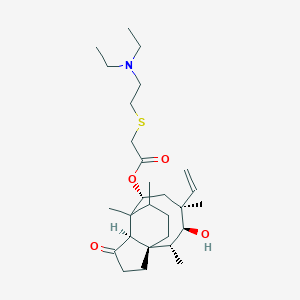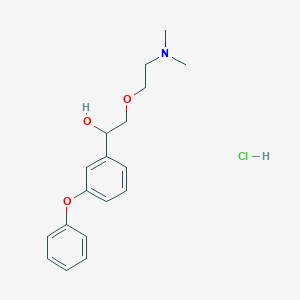
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride, also known as ABE-PM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It belongs to the class of beta-adrenergic receptor agonists and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride works by activating beta-adrenergic receptors in the body, leading to relaxation of smooth muscles in the airways and blood vessels. This results in increased airflow to the lungs and improved blood flow to the heart.
Effets Biochimiques Et Physiologiques
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as improve oxygenation in the body. alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has also been shown to improve exercise tolerance and reduce fatigue in individuals with respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several potential future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride. One area of interest is its potential use in the treatment of other respiratory diseases, such as cystic fibrosis. alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride may also have potential applications in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction. Further research is needed to fully understand the potential benefits and limitations of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride in these areas.
Méthodes De Synthèse
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 3-phenoxybenzaldehyde with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(dimethylamino)ethyl 3-phenoxybenzyl ether. This intermediate is then reacted with paraformaldehyde and hydrogen chloride gas to form the final product, alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride hydrochloride.
Applications De Recherche Scientifique
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has been studied for its potential applications in various areas of scientific research. One area of interest is its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
Propriétés
Numéro CAS |
131961-59-6 |
|---|---|
Nom du produit |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride |
Formule moléculaire |
C18H24ClNO3 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(3-phenoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-19(2)11-12-21-14-18(20)15-7-6-10-17(13-15)22-16-8-4-3-5-9-16;/h3-10,13,18,20H,11-12,14H2,1-2H3;1H |
Clé InChI |
AXFSZLVQRDUIIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl |
SMILES canonique |
CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl |
Synonymes |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



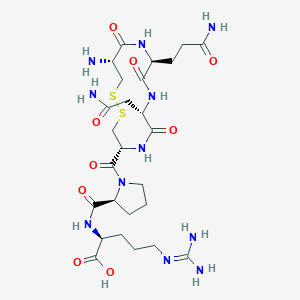
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
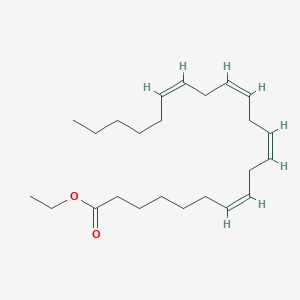
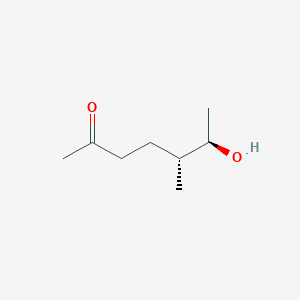
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
